molecular formula C₂₀H₂₉N₃O₇S₃ B1145121 N'-Methylsulfonyl Dofetilide CAS No. 312315-47-2

N'-Methylsulfonyl Dofetilide

Cat. No.: B1145121
CAS No.: 312315-47-2
M. Wt: 519.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Methylsulfonyl Dofetilide is a chemical compound identified as an impurity or intermediate in the synthesis and analysis of the antiarrhythmic drug, Dofetilide . Dofetilide is a Class III antiarrhythmic agent used for the maintenance of normal sinus rhythm in patients with atrial fibrillation or atrial flutter . Its primary mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which prolongs the action potential duration and effective refractory period in cardiac tissue . As a related substance of dofetilide, this compound is of significant value in pharmaceutical research and development. It serves as a critical reference standard in analytical chemistry for quality control purposes, ensuring the purity and safety of the active pharmaceutical ingredient (API) . Researchers utilize this compound in metabolic studies and stability testing to understand the degradation pathways and profile of dofetilide, which is essential for drug formulation and regulatory compliance. The compound is offered for research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

312315-47-2

Molecular Formula

C₂₀H₂₉N₃O₇S₃

Molecular Weight

519.66

Synonyms

N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-N-(methylsulfonyl)-methanesulfonamide; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of N Methylsulfonyl Dofetilide

Selective Blockade of the Rapid Delayed Rectifier Potassium Current (IKr)

The defining characteristic of N'-Methylsulfonyl Dofetilide (B1670870) is its highly selective inhibition of the rapid component of the delayed rectifier potassium current, denoted as IKr. patsnap.comwikipedia.orgdrugcentral.org This current plays a pivotal role in the repolarization phase of the cardiac action potential, and its modulation is a key strategy in the management of certain cardiac arrhythmias. patsnap.com

Specificity for hERG (Kv11.1) Potassium Channels

The IKr current is conducted by the pore-forming α-subunit of the potassium channel encoded by the human ether-a-go-go-related gene (hERG), also known as Kv11.1. nih.govthebiogrid.org N'-Methylsulfonyl Dofetilide exhibits a high degree of specificity for these hERG channels. nih.govtocris.com This selectivity is the molecular basis for its classification as a "pure" Class III antiarrhythmic agent. brainkart.com Studies have demonstrated that this compound binds with high affinity to the hERG channel, with an equilibrium dissociation constant (Kd) reported to be in the nanomolar range. For instance, a radioligand binding assay using membranes from HEK293 cells stably expressing hERG channels determined the affinity (Kd) of [3H]dofetilide to be 22.3 ± 2.53 nM. springernature.com Another study reported an EC50 value of 12 ± 2 nM for the blockade of hERG channels expressed in a human cell line. nih.gov This high-affinity binding underscores the potent inhibitory effect of the compound on the IKr current. The interaction is also dependent on the state of the channel, with evidence suggesting that this compound preferentially binds to the open or activated state of the hERG channel. nih.gov

Binding Affinity of this compound for hERG Channels
ParameterValueCell LineReference
EC5012 ± 2 nMHuman Embryonic Kidney (HEK293) nih.gov
Kd22.3 ± 2.53 nMHuman Embryonic Kidney (HEK293) springernature.com

Absence of Notable Interaction with Other Cardiac Ion Channels (IKs, IK1, Na+, Ca2+)

A key aspect of the pharmacological profile of this compound is its lack of significant interaction with other major cardiac ion channels at clinically relevant concentrations. patsnap.comdrugcentral.orgpfizer.com This includes the slow component of the delayed rectifier potassium current (IKs), the inward rectifier potassium current (IK1), fast sodium channels (Na+), and calcium channels (Ca2+). brainkart.compfizer.com This selectivity distinguishes it from other antiarrhythmic agents that may have broader spectrums of activity, which can sometimes lead to additional electrophysiological effects. The absence of effect on the fast sodium current means that this compound does not alter the maximum upstroke velocity (Vmax) of the cardiac action potential, and it does not influence conduction velocity within the His-Purkinje system or the myocardium. nih.govbionity.com Similarly, it does not affect the resting membrane potential. wikipedia.orgbionity.com

Biophysical Basis of Action Potential Duration Prolongation

The selective blockade of the IKr current by this compound has direct and predictable consequences on the biophysical properties of the cardiac action potential.

Modulatory Effects on Cardiac Repolarization Dynamics

By inhibiting the outward potassium current during the repolarization phase, this compound effectively delays the return of the membrane potential to its resting state. pfizer.comfda.gov This results in a concentration-dependent prolongation of the monophasic action potential duration. pfizer.comfda.gov This effect is observed in both atrial and ventricular tissues. fda.gov The prolongation of the action potential duration is a hallmark of Class III antiarrhythmic action and is the primary mechanism by which this compound exerts its therapeutic effects. patsnap.com

Influence on Effective Refractory Period

A direct consequence of the prolonged action potential duration is an increase in the effective refractory period (ERP) of cardiac myocytes. patsnap.comwikipedia.orgbionity.comfda.gov The ERP is the interval during which a normal cardiac stimulus cannot elicit a new action potential. By lengthening this period, this compound makes the cardiac tissue less excitable and less susceptible to premature stimuli that can trigger and sustain re-entrant arrhythmias. nih.gov This increase in the ERP is observed in various cardiac tissues, including the atria, ventricles, and His-Purkinje system. fda.govfda.gov For example, in patients with stable angina pectoris, high-dose intravenous dofetilide was shown to prolong the right ventricular apex monophasic action potential duration by 45 ms (B15284909) (16%) and the effective refractory period by 40 ms (16%) during atrial pacing at a cycle length of 800 ms. nih.gov

Effect of High-Dose Intravenous Dofetilide on Ventricular Electrophysiology
ParameterLocationProlongationPacing Cycle LengthReference
Monophasic Action Potential DurationRight Ventricular Apex45 ms (16%)800 ms nih.gov
Effective Refractory PeriodRight Ventricular Apex40 ms (16%)800 ms nih.gov
Monophasic Action Potential DurationRight Ventricular Outflow Tract45 ms (15%)800 ms nih.gov
Effective Refractory PeriodRight Ventricular Outflow Tract55 ms (21%)800 ms nih.gov

Molecular Interaction with the hERG Channel Pore

The specific interaction between this compound and the hERG potassium channel occurs within the central pore of the channel. Research indicates that this compound acts as an open-channel blocker, meaning it binds to the channel when it is in its conducting state. nih.gov The binding site is located in the inner vestibule of the channel pore. The slow onset and offset of the block suggest that the drug becomes trapped within the channel pore upon channel closure or inactivation. nih.gov The molecular structure of this compound, with its two methanesulfonamide (B31651) groups, is crucial for its high-affinity binding and specificity to the hERG channel.

Identification of Key Binding Residues (e.g., Serine 620)

The high-affinity binding of this compound to the hERG channel is not attributed to a single point of interaction but rather a constellation of residues within the channel's pore domain. Site-directed mutagenesis studies have been pivotal in identifying these critical amino acids.

A seminal finding in the elucidation of the dofetilide binding site was the identification of Serine 620 (S620) , located in the pore helix of the hERG channel. nih.gov Mutation of this serine to a threonine (S620T) was found to abolish high-affinity dofetilide block, indicating its crucial role. nih.gov While it is possible that this mutation causes allosteric changes that indirectly affect drug binding, the significant reduction in affinity strongly suggests that S620 is a key determinant in the binding pocket. nih.gov

Further research has highlighted the importance of aromatic residues in the S6 transmembrane domain, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656) . mdpi.combiorxiv.org These residues are thought to form π-π stacking and hydrophobic interactions with the drug molecule, anchoring it within the inner cavity of the channel. nih.gov Mutations of these residues to alanine (B10760859) have been shown to significantly reduce the blocking potency of dofetilide and other related methanesulfonanilides. biorxiv.orgnih.gov

In addition to these core residues, other amino acids in the pore region have been implicated in modulating dofetilide sensitivity. These include Threonine 623 (T623) and Valine 625 (V625) near the pore helix, and Glycine 648 (G648) and Valine 659 (V659) in the S6 domain. nih.gov The collective evidence points to a binding site located in the central cavity of the channel, below the selectivity filter, where drug molecules can be trapped by the closure of the activation gate. nih.gov

Key hERG Channel Residues Involved in Dofetilide Binding
ResidueLocationPostulated InteractionEffect of Mutation
Serine 620 (S620)Pore HelixDirect interaction or critical for conformational stateAbolishes high-affinity block
Tyrosine 652 (Y652)S6 Domainπ-π stacking/hydrophobic interactionsSignificantly reduces blocking potency
Phenylalanine 656 (F656)S6 Domainπ-π stacking/hydrophobic interactionsSignificantly reduces blocking potency
Threonine 623 (T623)Pore HelixModulation of binding pocketReduces channel sensitivity
Valine 625 (V625)Pore HelixModulation of binding pocketReduces channel sensitivity

Allosteric Modulation and Gating Effects on hERG Channels

The blocking action of this compound is intricately linked to the conformational state of the hERG channel, demonstrating a state-dependent interaction. The drug exhibits a much higher affinity for the open and/or inactivated states of the channel compared to the closed state. nih.govnih.gov This implies that the channel must first open for the drug to access its binding site within the inner vestibule. nih.gov

Once bound, dofetilide appears to stabilize the inactivated state of the channel, a phenomenon that contributes to its potent blocking effect. biorxiv.org The relationship between high-affinity binding and C-type inactivation is tight; mutations that disrupt C-type inactivation, such as S620T, also drastically reduce dofetilide affinity. nih.gov This suggests an allosteric mechanism where the binding of the drug influences the gating machinery of the channel, and conversely, the gating state of the channel influences the drug's binding affinity. nih.gov

The kinetics of dofetilide block are characterized by a slow onset and offset. nih.gov The slow recovery from block is attributed to the "trapping" of the drug molecule within the channel's inner cavity by the closure of the activation gate upon membrane repolarization. nih.gov For the drug to unbind, the channel must reopen, allowing its egress. nih.gov This trapping mechanism is a key feature of many methanesulfonanilide hERG blockers and contributes to their use-dependent effects.

State-Dependent Binding and Gating Effects of Dofetilide on hERG Channels
Channel StateDofetilide AffinityMechanism
ClosedLowBinding site is inaccessible.
OpenHighDrug enters the inner vestibule to bind.
InactivatedHighBinding may be preferential to this state, stabilizing it.

Investigation of Influence on hERG Channel Trafficking and Membrane Expression in Cellular Models

Beyond its direct channel-blocking activity, this compound has been shown to influence the cellular processing and trafficking of hERG channel proteins. The hERG protein is synthesized in the endoplasmic reticulum (ER) and undergoes a complex maturation process before being transported to the cell surface membrane. nih.gov Certain drugs and genetic mutations can interfere with this process, leading to a reduction in the number of functional channels at the plasma membrane, a phenomenon known as a trafficking defect. nih.govnih.gov

Interestingly, dofetilide has been demonstrated to act as a "pharmacological chaperone" for some trafficking-deficient hERG mutants and in cases of drug-induced trafficking defects. nih.govoup.com For instance, dofetilide can rescue the trafficking of hERG channels affected by the drug pentamidine, which is known to inhibit normal hERG protein transport to the cell membrane. nih.gov This rescue effect is correlated with the binding affinity of dofetilide and its analogues to the hERG channel. nih.gov It is hypothesized that by binding to the immature channel protein in the ER, dofetilide stabilizes its conformation, allowing it to pass the cell's quality control mechanisms and proceed to the cell surface. nih.gov

This effect on protein trafficking is a distinct mechanism from its acute channel-blocking action. nih.gov Studies using cellular models such as Human Embryonic Kidney (HEK293) cells expressing hERG channels have been instrumental in differentiating these two effects. nih.govnih.gov Western blot and immunofluorescence microscopy are common techniques used to assess the maturation and cellular localization of the hERG protein. nih.govoup.com These studies have shown that dofetilide can increase the density of the mature, fully glycosylated form of the hERG protein at the cell surface, even for channels that would otherwise be retained in the ER. nih.gov

Preclinical Electrophysiological Investigations of N Methylsulfonyl Dofetilide

In Vitro Cardiac Electrophysiology Models

Studies on isolated cardiac myocytes have been fundamental in characterizing the specific ion channel interactions and the resulting changes in action potential morphology caused by N'-Methylsulfonyl Dofetilide (B1670870).

In canine ventricular myocytes and Purkinje fibers, N'-Methylsulfonyl Dofetilide produced a concentration-dependent increase in the action potential duration (APD) and the effective refractory period (ERP). fda.gov Notably, these effects were observed without altering other key action potential parameters such as the resting membrane potential, action potential amplitude, or the maximum rate of depolarization (Vmax). fda.gov Similar dose-dependent increases in ERP were observed in guinea pig ventricular myocytes. fda.gov

Investigations using human ex vivo cardiac trabeculae further confirmed these findings, demonstrating significant, concentration-dependent prolongation of the action potential duration at 90% repolarization (APD90) and an increase in action potential triangulation. frontiersin.org At higher concentrations (0.1 μM), the compound induced early afterdepolarizations (EADs) in tissues from some human hearts, a cellular-level trigger for arrhythmias. frontiersin.org The primary mechanism for these effects is the selective blockade of the IKr current, which delays repolarization and thereby prolongs the action potential. pfizer.com

Table 1: Effects of this compound on Isolated Myocyte Action Potential Parameters
Species/PreparationParameterEffectConcentration RangeSource
Canine Ventricular Myocytes & Purkinje FibersAction Potential Duration (APD)Increased5 nM - 1 µM fda.gov
Canine Ventricular Myocytes & Purkinje FibersEffective Refractory Period (ERP)Increased1 nM - 1 µM fda.gov
Canine Ventricular Myocytes & Purkinje FibersResting Potential, AP Amplitude, VmaxNo Effect≤ 1 µM fda.gov
Guinea Pig Ventricular MyocytesEffective Refractory Period (ERP)Increased5 nM - 1 µM fda.gov
Human Ex Vivo TrabeculaeAction Potential Duration (APD90)Increased0.01 - 0.1 µM frontiersin.org
Human Ex Vivo TrabeculaeEarly Afterdepolarizations (EADs)Induced0.1 µM frontiersin.org

Beyond single cells, the effects of this compound have been assessed in isolated cardiac tissue preparations, providing insights into its influence on multicellular electrophysiology and contractility.

In paced guinea pig papillary muscle preparations, concentrations of 10 and 100 nM, which effectively prolong the action potential, did not produce a negative inotropic effect; there was no reduction in the peak force of contraction or the maximum rate of force development (dF/dtmax). fda.gov However, in isolated guinea pig atria, concentrations of 10 nM and higher caused a dose-related reduction in the spontaneous beating rate. fda.gov

Studies using an in vitro model of the "border zone" between normal and ischemic guinea pig myocardium revealed complex effects on repolarization dispersion. A low concentration (5 nmol/L) of this compound reduced the dispersion of APD90 between the normal and anoxic zones. nih.gov In contrast, a higher concentration (50 nmol/L) exacerbated this dispersion, which can create a substrate for re-entrant arrhythmias. nih.gov

Ex Vivo and Animal Model Studies of Cardiac Electrophysiology

Animal models have been instrumental in evaluating the antiarrhythmic and proarrhythmic potential of this compound in a more integrated physiological system. In a canine model of pacing-induced atrial fibrillation, intravenous this compound proved highly effective at terminating the arrhythmia and preventing its reinduction. nih.gov The time to termination of atrial fibrillation showed a direct correlation with the degree of ERP prolongation. nih.gov

The compound was also shown to terminate atrial flutter in a canine model and to reduce the incidence of ischemia-induced ventricular fibrillation in pigs at nanomolar concentrations. fda.gov These antiarrhythmic effects are primarily attributed to the prolongation of the refractory period, which disrupts the re-entrant circuits that sustain these arrhythmias. nih.gov Conversely, studies in neonatal mice have shown that deficiencies in certain transporters, such as the Multidrug and Toxin Extrusion Protein 1 (MATE1), can exacerbate dofetilide-induced QT interval prolongation, highlighting a potential mechanism for proarrhythmia. mdpi.com

High-resolution electrophysiological mapping in animal hearts has provided detailed data on how this compound alters the fundamental properties of cardiac impulse propagation.

In a canine model of atrial fibrillation, a 56-electrode mapping plaque was used to assess electrophysiological parameters on the right atrial free wall. nih.gov this compound significantly prolonged the average and maximum atrial ERP and increased the atrial wavelength (the product of conduction velocity and refractory period). nih.gov A key finding was the reduction in the dispersion of refractoriness across the mapped area. nih.gov While the compound had little effect on conduction velocity at slower pacing rates (200 ms (B15284909) cycle length), it caused a significant 16% slowing at a faster pacing rate (150 ms cycle length). nih.gov This combination of effects led to a reduction in the number of re-entrant wavelets, which is the mechanism believed to underlie its termination of atrial fibrillation. nih.gov

Table 2: Electrophysiological Mapping Results in a Canine Atrial Fibrillation Model
ParameterBaseline (Mean ± SD)Post-Dofetilide (Mean ± SD)Percent ChangeSource
Average ERP (ms)104 ± 13127 ± 15+22% nih.gov
Maximum ERP (ms)129 ± 7143 ± 10+11% nih.gov
Dispersion of ERP (ms)11.4 ± 2.98.7 ± 2.3-24% nih.gov
Conduction Velocity (m/s at 150ms cycle length)0.89 ± 0.120.75 ± 0.17-16% nih.gov
Wavelength (mm)93 ± 7112 ± 9+20% nih.gov
Number of Excitation Wavelets5.0 ± 0.83.1 ± 0.4-38% nih.gov

Computational Electrophysiological Modeling

Computational modeling has emerged as a powerful tool to simulate and predict the electrophysiological effects of drugs like this compound across multiple scales, from the ion channel to the whole heart. nih.govfrontiersin.org These in silico models integrate data from experimental studies to explore the mechanisms of action and arrhythmogenic risk.

A mechanistic exposure-response simulator was developed to translate the IKr block-concentration characteristics of this compound into three-dimensional cardiac excitation patterns and simulated electrocardiograms. nih.gov This model demonstrated a clear dose-dependent risk profile. At a therapeutic concentration (1x), the simulation showed a 55% prolongation of the QT interval while maintaining a regular rhythm. nih.gov At a 5.7x concentration, the QT prolongation increased to 102%, and the simulated heart spontaneously transitioned into torsades de pointes. nih.gov The model predicted that the underlying mechanism was the formation of EADs. nih.gov

In Silico Simulations of this compound Effects on Cardiomyocyte Models

In silico simulations have become a cornerstone in cardiac safety pharmacology, providing a platform to predict the proarrhythmic potential of drugs like this compound. nih.govdroracle.ai These simulations utilize mathematical models of human ventricular cardiomyocytes to replicate the cardiac action potential and assess how it is altered by drug-induced ion channel block.

One of the most widely used models is the O'Hara-Rudy (ORd) model and its variants, such as the ToR-ORd model. nih.gov These models integrate data on the function of multiple human cardiac ion channels to create a comprehensive representation of the ventricular myocyte. When simulating the effects of this compound, these models consistently demonstrate a dose-dependent prolongation of the action potential duration (APD). nih.gov This prolongation is a direct consequence of the compound's primary mechanism of action: the blockade of the IKr current, which is crucial for cardiac repolarization. pfizer.comnih.gov

Simulations have also been instrumental in revealing more complex arrhythmogenic phenomena. For instance, at certain concentrations and pacing frequencies, in silico models predict the development of early afterdepolarizations (EADs), which are abnormal depolarizations during the repolarization phase of the action potential and are a known trigger for torsades de pointes. nih.govresearchgate.net Furthermore, coupled electro-mechanical models have shown that this compound can induce aftercontractions, which are abnormal cellular contractions. nih.gov Interestingly, these coupled models also suggest that the mechanical feedback within the cardiomyocyte can partially mitigate the extent of APD prolongation caused by the drug. nih.gov

The use of in silico models based on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is another advancing area. researchgate.netclydebio.com These models offer the potential to simulate the electrophysiology of patient-specific or disease-specific cardiac cells, providing a more nuanced understanding of a drug's effects in different contexts.

Cardiomyocyte ModelKey Findings for this compoundReferences
O'Hara-Rudy (ORd) ModelDose-dependent prolongation of action potential duration (APD); Development of early afterdepolarizations (EADs) at higher concentrations. nih.gov
ToR-ORd ModelLess sensitive to IKr block compared to the ORd model, but still shows significant APD prolongation. nih.gov
Coupled Electro-Mechanical ModelsAPD prolongation induces a positive inotropic effect at low concentrations; Electro-mechanical coupling mitigates APD prolongation. nih.gov
hiPSC-CM ModelsUsed to predict relative inhibition of ion channels and assess proarrhythmic risk in a human-relevant context. researchgate.netclydebio.com

Predictive Modeling for Ion Channel Modulation and Cardiac Response

Predictive modeling plays a crucial role in assessing the cardiac risk of this compound by quantifying its interaction with various cardiac ion channels and predicting the integrated cellular response. The primary target of this compound is the hERG (human Ether-à-go-go-Related Gene) potassium channel, which conducts the IKr current. pfizer.comnih.gov

Dynamic models of the drug-hERG channel interaction have been developed to capture the complexity of this binding. nih.gov These models consider factors such as the state-dependence of binding (whether the drug binds preferentially to the open, closed, or inactivated state of the channel) and the potential for the drug to become trapped within the channel pore. nih.gov Such detailed models provide a more accurate prediction of the level of IKr block under dynamic conditions, such as a changing heart rate.

While this compound is highly selective for the IKr current, predictive models often incorporate its effects on other cardiac ion channels, even if they are minor, to create a more complete picture of its proarrhythmic potential. nih.gov This multi-channel approach is a key component of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, which aims to improve the prediction of drug-induced arrhythmias. nih.gov By simulating the combined effects of a drug on multiple ion currents (e.g., IKr, IKs, ICaL, INa), these models can predict the net effect on the action potential and identify scenarios where a drug might be particularly proarrhythmic. nih.gov

The outputs of these predictive models are often used to derive biomarkers of arrhythmia risk. For example, the extent of APD prolongation at different pacing rates, the steepness of the APD restitution slope, and the emergence of EADs in simulations are all used as indicators of a compound's potential to cause torsades de pointes. nih.govnih.gov

Ion ChannelRole in Cardiac Action PotentialEffect of this compoundPredictive Modeling InsightsReferences
IKr (hERG)Rapid delayed rectifier potassium current, crucial for repolarization.Potent and selective block.Primary driver of APD prolongation and proarrhythmic risk. Dynamic binding models are important for accurate prediction. nih.govpfizer.comnih.gov
IKsSlow delayed rectifier potassium current, contributes to repolarization.Minimal to no effect at therapeutic concentrations.Multi-channel models confirm the high selectivity of the compound. pfizer.com
ICaLL-type calcium current, responsible for the plateau phase.No significant direct effect.Changes in APD due to IKr block can indirectly affect ICaL function. nih.gov
INaFast sodium current, responsible for the rapid depolarization phase.No significant direct effect.Not a primary target, but included in comprehensive risk assessment models. pfizer.comnih.gov

Chemical Synthesis and Derivatization of N Methylsulfonyl Dofetilide

Seminal Synthetic Pathways and Methodological Development

The core structure of N'-Methylsulfonyl Dofetilide (B1670870) is a bisarylsulfonamide, and its synthesis is closely related to that of dofetilide. The strategies generally involve the coupling of two key fragments: a substituted phenoxyethylamine moiety and a substituted phenethylamine (B48288) moiety, followed by the introduction of the methylsulfonyl groups.

The synthesis of dofetilide, and by extension its N'-methylsulfonyl derivative, has been approached through various routes. A common strategy involves the preparation of a central diamine precursor, which is then elaborated. One patented method describes the reaction of p-nitrophenyl ethylamine (B1201723) hydrochloride with 4-(2-chloroethoxy)nitrobenzene. This is followed by a methylation reaction to form N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylethylamine. Subsequent reduction of the nitro groups to amines provides a key diamine intermediate, which is then subjected to methylsulfonylation to yield dofetilide. nih.govgoogle.com

The laboratory synthesis of dofetilide and its analogs relies on several key intermediate compounds and specific reaction conditions. A disclosed process for preparing dofetilide intermediates highlights the importance of N-methyl-2-(4-nitrophenyl)ethanamine and 1-(2-chloroethoxy)-4-nitrobenzene (B1586440). ahajournals.orgtdcommons.org The synthesis of N-methyl-2-(4-nitrophenyl)ethanamine hydrochloride involves a multi-step sequence: ahajournals.org

Protection: 2-(4-Nitrophenyl)ethanamine hydrochloride is protected with p-toluenesulfonyl chloride in the presence of triethylamine (B128534) in toluene (B28343) to yield 4-methyl-N-(4-nitrophenethyl)benzenesulfonamide. ahajournals.org

Methylation: The resulting compound is reacted with dimethyl sulfate (B86663) in the presence of potassium carbonate in ethyl acetate (B1210297) to afford N,4-dimethyl-N-(4-nitrophenethyl)benzenesulfonamide. ahajournals.org

Deprotection: The N,4-dimethyl-N-(4-nitrophenethyl)benzenesulfonamide is deprotected using aqueous sulfuric acid, followed by treatment with ethyl acetate-HCl to give N-methyl-2-(4-nitrophenyl)ethanamine hydrochloride. ahajournals.org

The preparation of 1-(2-chloroethoxy)-4-nitrobenzene can be achieved by reacting 2-(4-nitrophenoxy)ethanol (B102608) with thionyl chloride in the presence of pyridine (B92270) in toluene. ahajournals.org

The final step in the synthesis of dofetilide involves the mesylation of the diamino intermediate. This is typically achieved by reacting the diamine with methanesulfonyl chloride in the presence of a base like pyridine. nih.gov

Key Intermediates in Dofetilide Synthesis
Intermediate CompoundRole in Synthesis
N-methyl-2-(4-nitrophenyl)ethanamineBuilding block for the phenethylamine portion. ahajournals.orgtdcommons.org
1-(2-chloroethoxy)-4-nitrobenzeneBuilding block for the phenoxyethylamine portion. ahajournals.orgtdcommons.org
N-methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylethylamineDinitro precursor to the core diamine structure. nih.govgoogle.com
N-methyl-N-[2-(4-aminophenoxy)ethyl]-4-aminophenylethylamineDiamine intermediate ready for sulfonylation. google.com
Reaction Conditions for Key Synthetic Steps
Reaction StepReagents and Conditions
Protection of 2-(4-Nitrophenyl)ethanaminep-toluenesulfonyl chloride, triethylamine, toluene. ahajournals.org
MethylationDimethyl sulfate, potassium carbonate, ethyl acetate. ahajournals.org
DeprotectionAqueous sulfuric acid, followed by ethyl acetate-HCl. ahajournals.org
Reduction of Dinitro IntermediatePalladium on carbon, hydrogen, ethyl acetate/isopropyl acetate/butyl acetate. google.com
MesylationMethanesulfonyl chloride, pyridine. nih.gov

Synthetic Methodologies for Analogues and Derivatives

The synthesis of analogues and derivatives of N'-Methylsulfonyl Dofetilide is crucial for probing its biological activity and for developing research tools.

To investigate the structure-activity relationship of dofetilide's interaction with the hERG channel, various targeted structural modifications have been synthesized. One area of focus has been the modification of the central tertiary amine and the aromatic rings. For instance, a series of novel pyridine analogues of dofetilide were synthesized to explore the effects of heteroaromaticity and rigidity on hERG channel blockade. researchgate.net These studies revealed that introducing rigidity, such as a triple bond, near the positively charged pyridine moiety can significantly decrease hERG affinity. researchgate.net

Another approach has been to create chimeric molecules between dofetilide and other compounds to identify the specific domains responsible for high-affinity binding. By engineering chimeras between the hERG channel and the less sensitive bovine ether-a-go-go (BEAG) channel, researchers have identified the S5-S6 linker region of the hERG channel as a critical determinant for dofetilide binding. nih.govahajournals.org Furthermore, site-directed mutagenesis studies, such as the HERG S620T mutation, have been shown to abolish high-affinity block by dofetilide, highlighting the importance of specific amino acid residues in the drug-channel interaction. nih.govahajournals.org

Radiolabeled versions of dofetilide are indispensable tools for in vitro binding assays to characterize its interaction with the hERG channel and to screen other compounds for potential hERG blockade. [3H]-dofetilide is a commonly used radioligand in these assays. nih.govnih.gov

The synthesis of tritiated dofetilide has been achieved through several methods. One approach involves the catalytic dehalogenation of a dibrominated precursor with tritium (B154650) gas. Another effective method is the tritiation of the N-methyl group, which has been shown to be an efficient route to producing high specific activity [N-methyl-3H]dofetilide. researchgate.net This radioligand has become widely used in biological research. researchgate.net

These radioligand binding assays are typically performed using membrane preparations from cells stably expressing the hERG channel, such as human embryonic kidney (HEK293) cells. nih.govnih.gov The assay involves incubating the membrane preparation with [3H]-dofetilide in the presence and absence of a test compound and then measuring the displacement of the radioligand to determine the test compound's binding affinity for the hERG channel. nih.gov

Examples of Structural Modifications of Dofetilide for Research
Modification TypePurposeKey Finding
Pyridine AnaloguesTo study the effect of heteroaromaticity and rigidity on hERG affinity. researchgate.netIncreased rigidity near the charged moiety can decrease hERG affinity. researchgate.net
HERG/BEAG ChimerasTo identify protein domains responsible for high-affinity binding. nih.govahajournals.orgThe S5-S6 linker region of the hERG channel is crucial for dofetilide binding. nih.govahajournals.org
Site-Directed Mutagenesis (e.g., HERG S620T)To pinpoint specific amino acid residues involved in drug interaction. nih.govahajournals.orgA single amino acid change can abolish high-affinity dofetilide block. nih.govahajournals.org

Structure Activity Relationships Sar and Molecular Design

Elucidation of Pharmacophoric Requirements for IKr Blockade

A well-defined pharmacophore for IKr channel blockers has been established through the study of N'-Methylsulfonyl Dofetilide (B1670870) and related compounds. nih.gov This model highlights the critical arrangement of specific chemical moieties that govern the molecule's interaction with the hERG channel.

The methanesulfonamide (B31651) groups are a hallmark of N'-Methylsulfonyl Dofetilide and its class of antiarrhythmics. nih.gov These sulfonamido moieties are hypothesized to form hydrogen bonds with key residues within the inner pore of the hERG channel, such as Threonine 623, Serine 624, and Tyrosine 652. researchgate.net This interaction is a significant contributor to the high binding affinity and potent blocking activity of the compound. mdpi.com The presence and positioning of these groups are critical for stabilizing the drug-channel complex. While some studies have explored analogues lacking the methanesulfonate (B1217627) group, which surprisingly showed enhanced binding affinity, the polar nature of the sulfonamide is generally considered important for the binding of methanesulfonanilide drugs. mdpi.com

The nature of the alkyl chain and the substituents on the aromatic rings of this compound significantly modulate its electrophysiological properties. The length and flexibility of the aliphatic spacer connecting the aromatic moieties are crucial for optimal positioning of the molecule within the hERG channel's binding pocket. researchgate.net Aromatic rings, in turn, are thought to engage in π-π stacking interactions with aromatic residues in the channel, such as Phenylalanine 656. researchgate.netnih.gov Alterations to these substituents can impact both the potency and the kinetics of channel blockade. For instance, introducing rigidity into the structure, particularly near the positively charged pyridine (B92270) moiety in related analogues, has been shown to decrease hERG affinity. researchgate.net

Design and Characterization of this compound Analogues

The design of analogues of this compound has been a key strategy to explore the SAR of hERG channel blockers and to develop compounds with altered selectivity and potency.

Systematic structural modifications of this compound have provided valuable insights into achieving ion channel selectivity. By altering various parts of the molecule, researchers have been able to modulate its activity not only on hERG but also on other cardiac ion channels, such as sodium and calcium channels. For example, the development of compounds like AZD1305, which combines hERG blockade with effects on calcium and sodium channels, represents a strategy to create antiarrhythmic agents with a different efficacy and safety profile compared to a pure IKr blocker like this compound. nih.gov The table below illustrates how modifications to the core structure of dofetilide-like compounds can affect their potency on the hERG channel.

CompoundStructural ModificationhERG IC50 (nM)Reference
Dofetilide-12 nih.gov
F656V mutantPhenylalanine at 656 replaced by Valine15,000 nih.gov
S631A mutantSerine at 631 replaced by Alanine (B10760859)20,000 nih.gov
E-4031Analogue with a different linker and aromatic system~10-40 mdpi.comnih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Several strategies have been employed to modulate the binding affinity of this compound analogues to hERG channels. One approach involves altering the key interacting moieties. For instance, mutations of critical amino acid residues in the hERG channel pore, such as Tyrosine 652 and Phenylalanine 656, have been shown to dramatically reduce the binding affinity of dofetilide, confirming the importance of these interactions. mdpi.comnih.govnih.gov Another strategy involves modifying the physicochemical properties of the molecule, such as its flexibility and lipophilicity. Introducing rigidity into the molecular structure can decrease hERG affinity, providing a potential avenue for designing safer drugs that are less prone to causing arrhythmias. researchgate.net Furthermore, the attachment of large fluorescent dyes to dofetilide derivatives has been explored, with some of these analogues retaining high affinity for the hERG channel. researchgate.net

Computational Approaches in SAR Studies

Computational modeling has become an indispensable tool in the SAR studies of this compound and its analogues. Homology models of the hERG channel, based on the crystal structures of related potassium channels, have been used to perform docking studies. nih.gov These studies have provided detailed insights into the binding modes of this compound within the channel pore, highlighting the specific interactions with key amino acid residues. nih.gov Quantitative structure-activity relationship (QSAR) models and pharmacophore hypotheses have also been developed to predict the IKr blocking activity of new chemical entities. nih.gov These computational approaches facilitate the rational design of novel analogues with desired pharmacological profiles and help in understanding the molecular basis of drug-channel interactions.

Molecular Docking Simulations of this compound Binding to hERG

Molecular docking simulations have provided significant insights into the binding of this compound, commonly known as Dofetilide, to the human Ether-à-go-go-Related Gene (hERG) potassium channel. These computational studies aim to elucidate the specific molecular interactions that are responsible for the high-affinity block of the hERG channel by this compound.

Research indicates that Dofetilide binds within the central cavity of the hERG channel pore, below the selectivity filter. The binding site is formed by residues from the S6 helices and the pore helix of the channel's four subunits. The orientation and stability of the bound drug are dictated by a combination of hydrophobic and polar interactions. researchgate.net

Simulations have shown that the cationic form of Dofetilide preferentially interacts with the open and inactivated states of the hERG channel, with high affinity for both. nih.gov The transition between these channel states involves the reorientation of key residues, which in turn influences drug binding. researchgate.net Key aromatic residues, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helices, are critical for high-affinity binding. These residues form strong π-π stacking and hydrophobic interactions with the aromatic portions of the Dofetilide molecule. researchgate.net

In addition to these aromatic interactions, several other residues have been identified as crucial for the stabilization of the drug-channel complex. These interactions include hydrogen bonds and polar contacts with residues in the pore region. For instance, a hydrogen bond can form between one of the sulfonamide groups of Dofetilide and the backbone of Glycine 648 (G648). researchgate.net The binding is further stabilized by interactions with a number of other residues within the pore. researchgate.netnih.gov

The table below summarizes the key amino acid residues in the hERG channel that have been identified through molecular docking simulations as being involved in the binding of Dofetilide.

Table 1: Key hERG Channel Residues in Dofetilide Binding

Residue Location Type of Interaction Reference
Tyrosine 652 (Y652) S6 Helix Hydrophobic, π-π stacking researchgate.net
Phenylalanine 656 (F656) S6 Helix Hydrophobic, π-π stacking researchgate.net
Serine 624 (S624) Pore Helix Polar researchgate.net
Serine 649 (S649) S6 Helix Polar researchgate.net
Threonine 623 (T623) Pore Helix Polar researchgate.net
Glycine 648 (G648) S6 Helix Hydrogen Bond researchgate.net
Alanine 653 (A653) S6 Helix Hydrophobic researchgate.net

Mutagenesis studies have confirmed the importance of these residues. For example, mutating Serine 620 to Threonine (S620T) has been shown to abolish high-affinity block by Dofetilide, underscoring the critical role of the pore region in drug binding. nih.gov These simulation and experimental findings provide a detailed structural basis for the potent and specific blockade of the hERG channel by Dofetilide.

Quantitative Structure-Activity Relationship (QSAR) Modeling for hERG Blockers

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used extensively in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. In the context of the hERG channel, QSAR models are developed to identify potential hERG blockers early in the drug development process, thereby mitigating the risk of drug-induced cardiac arrhythmias. nih.gov These models establish a mathematical relationship between the physicochemical properties of a series of compounds and their hERG blocking potency.

The development of a robust QSAR model for hERG blockers involves several key steps. First, a large and diverse dataset of compounds with experimentally determined hERG inhibition data (e.g., IC50 values) is compiled. nih.gov For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties. Common descriptors used in hERG QSAR models include:

Topological descriptors: Molecular connectivity indices, shape indices.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polar surface area (PSA). nih.gov

Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies.

3D descriptors: Molecular shape and volume.

Once the descriptors are calculated, various machine-learning algorithms are employed to build the predictive model. These algorithms identify the subset of descriptors that best correlate with hERG blocking activity and generate a mathematical equation or model that can be used to predict the activity of new, untested compounds. nih.gov

The performance of QSAR models is evaluated through rigorous validation procedures, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds not used in model training. Classification models that discriminate between hERG blockers and non-blockers have achieved high external prediction accuracies, often between 83% and 93%. nih.gov

The insights gained from interpreting these models can reveal important structure-activity rules. For example, QSAR studies have consistently highlighted the importance of a basic nitrogen atom (which is protonated at physiological pH) and high lipophilicity as key features contributing to hERG blockage. The models can guide medicinal chemists in modifying chemical structures to reduce hERG liability while preserving the desired therapeutic activity. nih.gov

Table 2: Components of a Typical QSAR Model for hERG Blockade Prediction

Component Description Examples Reference
Dataset A collection of chemical compounds with measured hERG blocking activity. Publicly available databases like ChEMBL, containing thousands of compounds. nih.gov
Molecular Descriptors Numerical values that represent the physicochemical properties of a molecule. ClogP, molar refractivity, polarizability, partial negative surface area. nih.gov
Machine Learning Algorithm Statistical method used to create the predictive model from descriptors and activity data. Support Vector Machines (SVM), Random Forest (RF), k-Nearest Neighbors (k-NN). nih.gov

| Validation | Process to assess the predictive power and robustness of the model. | Internal cross-validation, external test set validation. | nih.gov |

These predictive computational tools are now integral to modern drug discovery, enabling the efficient screening of large chemical libraries to filter out potential hERG blockers at an early stage. nih.gov

Metabolism and Pharmacokinetics in Preclinical Research

In Vitro Metabolic Pathway Characterization

In vitro investigations utilizing human hepatic microsomes have established that Dofetilide (B1670870) undergoes oxidative metabolism, although it is not an extensive route of elimination. nih.gov The primary enzyme responsible for this biotransformation is the Cytochrome P450 3A4 (CYP3A4) isoenzyme. nih.govfda.govnih.gov Studies have shown a strong correlation (r = 0.903) between the rate of Dofetilide's N-demethylation and CYP3A4 activity in various human liver microsomal preparations. nih.gov Conversely, no significant correlation was found with the activities of other CYP isozymes. nih.gov

Further evidence for CYP3A4's role comes from experiments with specific enzyme inhibitors and activators. Partial inhibition of Dofetilide metabolism was observed in the presence of CYP3A4 inhibitors such as ketoconazole (B1673606) and troleandomycin. nih.gov Conversely, the CYP3A4 activator alpha-naphthoflavone (B191928) was shown to increase the metabolic turnover of the compound. nih.gov

Despite this clear involvement, Dofetilide demonstrates a low affinity for CYP3A4. nih.govnih.gov The N-demethylation pathway in human microsomes exhibits a high Michaelis-Menten constant (Kм) of 657 ± 116 µM, which is indicative of this low-affinity interaction. nih.gov It is also noteworthy that Dofetilide itself does not act as a significant inhibitor of major CYP isoenzymes, including CYP2C9, CYP2D6, or CYP3A4, at concentrations up to 100 µM in vitro. nih.gov

The principal metabolic pathways identified for Dofetilide in preclinical models are N-dealkylation and N-oxidation. nih.govnih.gov In vitro experiments using liver microsomes produce oxidative metabolites that are consistent with those observed in vivo. nih.gov

The major metabolic route is N-dealkylation, which results in the formation of N-desmethyl-dofetilide as the primary product. nih.govfda.gov Another significant biotransformation is N-oxidation, leading to the creation of an N-oxide metabolite. fda.gov Additional minor metabolites have been identified, including a carboxylic acid and a secondary amine, which are formed through N-dealkylation processes around the basic nitrogen atom of the parent molecule. fda.gov In total, five distinct polar metabolites have been detected, with the N-oxide and N-desmethyl forms being the most lipophilic among them. fda.gov

Preclinical evaluations have consistently shown that the metabolites of Dofetilide are either inactive or possess minimal pharmacological activity. nih.govfda.gov These metabolites are present in circulation at very low concentrations compared to the parent compound. fda.gov

In vitro pharmacology studies were conducted to compare the potency of Dofetilide and its metabolites. nih.gov These assessments focused on Class III (potassium channel blockade) and Class I (sodium channel blockade) antiarrhythmic activities. nih.gov While three of the metabolites did exhibit some Class III activity, their potency was at least 20 times lower than that of Dofetilide. nih.govfda.gov The Dofetilide N-oxide metabolite displayed weak Class I activity, but only at high concentrations. nih.gov Importantly, none of the metabolites had any effect on the resting membrane potential or the action potential amplitude in these experimental models. nih.gov This general lack of significant biological activity from its metabolites supports the observation that the pharmacological response to Dofetilide correlates closely with the plasma concentration of the parent drug itself. nih.govfda.gov

In Vitro Clearance and Species-Specific Metabolism

Significant species-specific differences in the metabolic rate of Dofetilide have been identified through in vitro studies using liver microsomes. These preclinical models are crucial for understanding how metabolic clearance might vary between different animal species used in research and humans.

The rate of oxidative metabolism in liver microsomes demonstrated a clear hierarchy among the species tested. This in vitro metabolic data shows a strong correlation with metabolic clearance rates observed in corresponding in vivo studies. nih.gov

Table 1: Comparative In Vitro Metabolic Rates of Dofetilide in Liver Microsomes
SpeciesRelative Rate of Oxidative Metabolism
Male RatHighest
Female RatHigh
DogModerate
HumanLowest

This table illustrates the rank order of metabolic rates as determined in preclinical hepatic microsome studies, with male rats showing the fastest metabolism and humans the slowest. nih.gov

Dofetilide is eliminated from the body through a combination of hepatic metabolism and renal excretion. nih.gov Preclinical and clinical pharmacokinetic studies indicate that renal clearance is the predominant pathway. nih.gov

Approximately 80% of an administered dose is typically excreted in the urine. nih.gov Of this amount, the majority (around 80%) is excreted as unchanged Dofetilide, meaning that renal clearance of the parent drug accounts for a substantial portion of its total elimination. nih.gov The remaining 20% of the material recovered in urine consists of the various inactive or minimally active metabolites. nih.gov

Table 2: Estimated Contribution of Clearance Mechanisms for Dofetilide
Clearance MechanismEstimated Contribution to Total EliminationNotes
Renal Clearance (Unchanged Drug)~64% - 80%Involves glomerular filtration and active tubular secretion. nih.gov
Hepatic Clearance (Metabolism)~20% - 30%Primarily mediated by CYP3A4. nih.govfda.govfda.gov

Preclinical Pharmacokinetic Profiles

Absorption and Distribution Studies in Animal Models

The pharmacokinetic properties of N'-Methylsulfonyl Dofetilide, hereafter referred to as Dofetilide, have been characterized in several preclinical animal models, including the mouse, rat, and dog. nih.gov Studies utilizing single intravenous (i.v.) and oral doses of dofetilide or its radiolabeled form (14C-dofetilide) have demonstrated that the compound is completely absorbed across all species evaluated. nih.gov

Despite complete absorption, the bioavailability of dofetilide was observed to be variable among the species due to differences in first-pass metabolism. nih.gov Rodents, and to a lesser extent dogs, exhibited higher metabolic clearance, which resulted in a decreased oral bioavailability compared to the complete bioavailability observed in humans. nih.gov

Following intravenous administration, the volume of distribution (Vd) showed moderate variation across the different animal models. nih.gov This parameter, which indicates the extent of drug distribution into the body tissues, ranged from 2.8 to 6.3 L/kg in the species studied. nih.gov The plasma protein binding for dofetilide is reported to be between 60-70% and is independent of plasma concentration. fda.gov

Table 1: Absorption and Distribution Parameters of Dofetilide in Preclinical Models

Parameter Mouse Rat Dog
Absorption Complete nih.gov Complete nih.gov Complete nih.gov
Volume of Distribution (Vd) 2.8 - 6.3 L/kg nih.gov 2.8 - 6.3 L/kg nih.gov 2.8 - 6.3 L/kg nih.gov

| Plasma Protein Binding | 60-70% fda.gov | 60-70% fda.gov | 60-70% fda.gov |

Elimination Kinetics and Half-Life Determination in Preclinical Species

The elimination kinetics of dofetilide show significant differences across preclinical species, largely driven by variations in plasma clearance. nih.gov In rodents, high plasma clearance leads to rapid elimination and consequently, short terminal elimination half-lives. nih.gov In contrast, lower clearance rates in dogs result in a longer half-life. nih.gov

Specific half-life values determined after intravenous administration are 0.32 hours in mice, 0.5 hours in male rats, and 1.2 hours in female rats. nih.gov The dog exhibits a considerably longer terminal elimination half-life of 4.6 hours. nih.gov

The primary route of elimination for dofetilide and its metabolites is renal. fda.gov Following single intravenous doses of 14C-dofetilide, the unchanged parent drug was identified as the major component excreted in the urine of all species studied. nih.gov While several metabolites were also present, they constituted a smaller fraction of the excreted dose. nih.gov The identified metabolites in the urine of all species were formed through metabolic pathways of N-oxidation or N-dealkylation of the tertiary nitrogen atom of the dofetilide molecule. nih.gov

Table 2: Elimination Half-Life of Dofetilide in Preclinical Species

Species Half-Life (t½)
Mouse 0.32 hours nih.gov
Male Rat 0.5 hours nih.gov
Female Rat 1.2 hours nih.gov

| Dog | 4.6 hours nih.gov |

Advanced Research Methodologies in N Methylsulfonyl Dofetilide Study

High-Throughput Screening Assays for hERG Channel Activity

To evaluate the potential for hERG channel blockade by new chemical entities at an early stage in drug discovery, fast and cost-effective in vitro assays are essential. nih.gov High-throughput screening (HTS) assays have become indispensable for this purpose, allowing for the rapid assessment of large compound libraries. researchgate.net Two primary HTS methodologies employed in the study of compounds like N'-Methylsulfonyl Dofetilide (B1670870) are radioligand binding assays and automated electrophysiology.

Radioligand binding assays offer a robust and high-throughput method for determining a compound's affinity for the hERG channel. These assays utilize a radiolabeled ligand, such as [3H]dofetilide, which binds specifically to the hERG channel. The potential of a test compound to block the channel is then measured by its ability to displace the radioligand in a competitive manner. nih.gov

These assays are typically performed using membrane preparations from cell lines, such as Human Embryonic Kidney (HEK293) cells, that are engineered to stably express high levels of the hERG channel. nih.govresearchgate.net The binding affinity of [3H]dofetilide for the hERG channel has been characterized, with reported dissociation constant (Kd) values in the nanomolar range. For instance, one study determined the Kd of [3H]dofetilide to be 22.3 ± 2.53 nM with a binding site density (Bmax) of 8.92 ± 0.94 pmol/mg protein in membranes from hERG-transfected HEK293 cells. researchgate.net Another report cited a Kd of 6.6 nM. mdpi.com

The assay's utility as a predictive screening tool has been validated by demonstrating a good correlation between the binding inhibition constants (Ki) of various compounds and their functional inhibitory concentrations (IC50) obtained from more labor-intensive "gold standard" patch-clamp electrophysiology studies. oup.com Studies have shown that a range of Class III antiarrhythmics and other non-cardiac compounds known to prolong the QT interval effectively inhibit [3H]dofetilide binding. nih.govresearchgate.net This demonstrates the assay's capacity to identify compounds that interact with the hERG channel. researchgate.net The simplicity, predictability, and adaptability of the [3H]dofetilide binding assay to high-throughput platforms make it a valuable tool for screening and ranking compounds for their potential to block the hERG K+ channel. oup.com

Table 1: Inhibition of [3H]Dofetilide Binding to hERG Channels by Various Compounds
CompoundInhibition Constant (Ki or IC50)Assay System
Dofetilide12.3 nM (Ki)HEK293 Membranes
Terfenadine80 nM (IC50)Recombinant hERG
Astemizole1 nM (IC50)Recombinant hERG
Haloperidol115 nM (Ki)HEK293 Membranes
Pimozide31.1 nM (Ki)HEK293 Membranes
Amiodarone (B1667116)220 nM (IC50)Recombinant hERG

Note: The data in this table is compiled from various sources and assay conditions. nih.govresearchgate.netmdpi.com Ki and IC50 are measures of inhibitory potency.

While binding assays measure a compound's affinity for the channel, electrophysiology assays directly measure ion channel function and its inhibition. researchgate.net Traditional manual patch-clamp electrophysiology, though considered the gold standard for its high-resolution data, is labor-intensive and has a low throughput, limiting its use for large-scale screening. researchgate.netnih.gov The development of automated patch-clamp (APC) platforms has revolutionized ion channel drug discovery and safety screening. nih.govoup.com

These platforms, such as the IonWorks, PatchXpress, QPatch, and Patchliner systems, use planar microelectrode-based patch clamp technology instead of the traditional glass micropipette. nih.govresearchgate.net This automation enables the rapid and efficient screening of thousands of compounds against ion channel targets like hERG. researchgate.netresearchgate.net APC technology provides high-fidelity, real-time data on ion channel kinetics, gating mechanisms, and drug interactions with a throughput suitable for primary screening and lead optimization. researchgate.netnih.gov

In the context of N'-Methylsulfonyl Dofetilide and other hERG-blocking compounds, APC platforms are critical for:

Primary Screening: Rapidly identifying hERG inhibitors from large compound libraries.

Dose-Response Analysis: Efficiently generating concentration-response curves to determine the potency (IC50) of channel blockade.

Mechanism of Action Studies: Investigating the voltage- and state-dependence of the channel block.

The increased throughput of APC has made it a mature and essential technology for cardiac safety testing in the pharmaceutical industry, allowing for earlier and more comprehensive assessment of the potential proarrhythmic risk of drug candidates. oup.com

Cell-Based and Organotypic Culture Models for Electrophysiological Investigation

To understand the electrophysiological effects of this compound in a more biologically relevant context than single ion channel assays, researchers utilize advanced cell-based and organotypic models. These systems bridge the gap between molecular assays and whole-organism studies.

Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a powerful tool for in vitro proarrhythmia assessment. researchgate.net These cells are derived from human somatic cells and differentiated into beating cardiomyocytes, providing a human-based model system. frontiersin.org They express the key cardiac ion channels, including hERG, and exhibit action potentials characteristic of human cardiomyocytes. nih.govfrontiersin.org The use of hiPSC-CMs allows for the investigation of drug effects on integrated cellular electrophysiology. nih.gov For example, studies using hiPSC-CMs have shown that dofetilide induces a dose-dependent prolongation of the action potential duration and can trigger arrhythmia-like events, such as early afterdepolarizations (EADs). nih.gov These models are being evaluated for inclusion in new cardiac safety screening paradigms like the Comprehensive in Vitro Proarrhythmia Assay (CiPA). nih.gov

Organotypic heart slice cultures represent another significant advance, offering an intermediate complexity model that preserves the native tissue architecture, including the multicellular environment and extracellular matrix. nih.govresearchgate.net These living, ultra-thin sections of myocardial tissue can be prepared from animal or human hearts and maintained in culture for extended periods. oup.comnih.gov This methodology allows for the study of electrophysiology in an intact syncytium. oup.com Studies on adult human myocardial slices have demonstrated that they retain typical cardiomyocyte action potential characteristics and can be used for pharmacological testing of ion channel blockers. oup.com Such models are invaluable for investigating how drugs like this compound affect electrical conduction and repolarization across a multicellular preparation, providing insights that single-cell models cannot. researchgate.net

Proteomic and Gene Expression Profiling in Response to this compound at the Molecular Level

Investigating the molecular response to this compound beyond its direct effect on the hERG channel requires advanced techniques like proteomics and gene expression profiling. These methodologies can uncover broader cellular changes and potential off-target effects.

Proteomic analysis can be used to identify and quantify the entire protein complement of a cell or tissue in response to drug treatment. While specific proteomic studies detailing the response to this compound are not widely published, this approach could be used to investigate changes in the expression levels of ion channels, chaperone proteins involved in channel trafficking, or proteins in downstream signaling pathways. For example, proteomic analysis of cardiac tissue can identify the complex protein networks of critical structures like the intercalated disk, which is vital for cardiac function.

Future Directions in N Methylsulfonyl Dofetilide Academic Research

Exploration of Novel Ion Channel Targets and Interactions

While the primary mechanism of N'-Methylsulfonyl Dofetilide (B1670870) is the potent and selective blockade of the IKr channel, future research is increasingly focused on identifying and characterizing its potential interactions with other ion channels. patsnap.com Although clinically relevant concentrations of N'-Methylsulfonyl Dofetilide exhibit minimal effects on other cardiac ion channels such as sodium and calcium channels, or adrenergic receptors, non-IKr targets may become relevant at higher concentrations or under specific pathological conditions. fda.gov

Recent studies have begun to investigate the effects of chronic this compound exposure on other currents, such as the late sodium current (INa-L). nih.govnih.gov An increase in INa-L has been observed with prolonged exposure to dofetilide, an effect not seen with acute administration. nih.gov This finding suggests that the long-term electrophysiological profile of this compound may be more complex than previously understood. The interaction with INa-L is particularly noteworthy as this current is implicated in arrhythmogenesis in various cardiac diseases. nih.gov

Further research is warranted to explore the full spectrum of this compound's ion channel interactions, particularly in genetically modified models or in the context of specific cardiac pathologies where ion channel expression and function are altered. A comprehensive understanding of these off-target effects is crucial for a complete picture of its pharmacological profile.

Development of Next-Generation IKr Channel Modulators Based on this compound Scaffold

The chemical scaffold of this compound, characterized by its methanesulfonanilide moiety, has been instrumental in its high-affinity binding to the IKr channel. ebi.ac.uk This structural motif serves as a valuable starting point for the design of next-generation IKr channel modulators with potentially improved therapeutic profiles. The goal of these future drug discovery efforts is to retain the potent IKr blocking activity while minimizing the risk of proarrhythmia, a known side effect of many class III antiarrhythmic drugs. nih.govresearchgate.net

Medicinal chemistry campaigns can systematically modify the this compound structure to explore the structure-activity relationships that govern both efficacy and safety. By creating analogues and derivatives, researchers can aim to develop compounds with altered binding kinetics, state-dependency, or tissue selectivity. For instance, developing a modulator with a higher affinity for the inactivated state of the hERG channel, similar to dofetilide, is a key area of interest. nih.govnih.gov

The development of novel compounds based on the this compound scaffold could lead to agents with a wider therapeutic window, reduced potential for adverse effects, and applicability to a broader range of cardiac arrhythmias.

Advanced Computational Modeling for Mechanism Elucidation and Rational Drug Design

The advent of powerful computational tools has revolutionized the study of drug-ion channel interactions at an unprecedented level of detail. Advanced computational modeling techniques, such as Rosetta modeling and molecular dynamics simulations, are being employed to elucidate the precise molecular mechanisms by which this compound binds to the hERG channel. nih.govnih.govillinois.edu

These in silico approaches allow researchers to visualize the binding pocket of the hERG channel and identify the key amino acid residues that interact with this compound. nih.govnih.gov For example, molecular docking studies have highlighted the importance of hydrophobic and aromatic π-π interactions with specific residues like Y652 and F656 within the channel pore for high-affinity binding. nih.govnih.gov Furthermore, these models can simulate the dynamic nature of the drug-channel interaction, providing insights into the state-dependent binding of this compound to the open and inactivated states of the channel. nih.govnih.gov

This detailed mechanistic understanding is invaluable for the rational design of new IKr channel modulators. By using the this compound-hERG interaction as a template, computational chemists can design novel molecules with optimized binding properties and predict their potential efficacy and safety profiles before they are synthesized and tested in the laboratory. nih.gov This approach has the potential to significantly accelerate the drug discovery process and reduce the likelihood of late-stage failures.

Contribution to Understanding Fundamental Cardiac Electrophysiology and Ion Channel Biology

The high selectivity of this compound for the IKr channel has established it as a critical pharmacological tool for investigating the fundamental principles of cardiac electrophysiology. nih.govresearchgate.net By selectively blocking IKr, researchers can precisely study the role of this current in shaping the cardiac action potential and controlling the QT interval. nih.govnih.gov

This compound has been instrumental in studies examining the dispersion of repolarization, a key factor in the genesis of ventricular arrhythmias. nih.gov By comparing the effects of the drug on different cardiac cell types, such as Purkinje fibers and ventricular muscle cells, researchers can gain insights into the heterogeneous nature of cardiac repolarization and how it is affected by IKr blockade. researchgate.net

Furthermore, the use of this compound in various experimental models, from single cells to whole hearts, has contributed significantly to our understanding of the mechanisms underlying both inherited and acquired long QT syndrome. clinicaltrials.gov Its predictable effect on the QT interval makes it a valuable reference compound in studies investigating the proarrhythmic potential of new drug candidates. nih.gov The continued use of this compound in academic research will undoubtedly lead to further discoveries in the fundamental biology of ion channels and the pathophysiology of cardiac arrhythmias.

Q & A

Q. How can researchers validate the potassium channel-blocking activity of N'-Methylsulfonyl Dofetilide in experimental models?

To confirm its mechanism as a selective hERG (KV11.1) channel blocker, use patch-clamp electrophysiology to measure inhibition of the rapid delayed rectifier potassium current (IKr) in cardiomyocytes or transfected cell lines. Dose-response curves should quantify IC50 values, while control experiments with other ion channels (e.g., sodium or calcium) ensure specificity. Parallel in vivo studies in animal models (e.g., rabbits) can monitor QT interval prolongation via electrocardiography (ECG) .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

UV-spectrophotometry at 231 nm (methanol solvent, linear range: 2.5–20 µg/mL) and HPLC with a C-18 column (mobile phase: acetonitrile-phosphate buffer pH 7, 55:45 v/v) are validated methods. Ensure compliance with ICH guidelines for precision (<2% RSD), accuracy (98–102% recovery), and detection limits (LOD: ~0.5 µg/mL) .

Q. How should researchers assess the risk of Torsades de Pointes (TdP) during preclinical studies?

Use phenylephrine-sensitized rabbit models to mimic adrenergic stress. Administer dofetilide (e.g., 0.02 mg/kg/min IV) while monitoring ECG for QT prolongation and ventricular arrhythmias. Correlate plasma concentrations with electrophysiological changes and histopathological findings to establish safety thresholds .

Q. What synthetic routes and characterization techniques are used for this compound?

Key intermediates include N-methyl-2-(4-nitrophenyl)ethylamine and N-[4-(2-chloroethoxy)phenyl]methanesulfonamide. Confirm purity (>98%) via NMR, mass spectrometry, and HPLC. Monitor byproducts like N-Desmethyldofetilide using certified reference materials .

Advanced Research Questions

Q. How can contradictory findings on this compound’s proarrhythmic effects versus its potential Na+/Ca²⁺ exchanger (NCX) activation be resolved?

Design dual-mechanism studies: Compare hERG blockade (IKr inhibition) with NCX activity in isolated cardiomyocytes using fluorescent calcium indicators (e.g., Fura-2). Use genetic knockdown models (e.g., siRNA for NCX) to isolate contributions to arrhythmogenesis. Clinical data reanalysis may reveal patient subgroups benefiting from NCX modulation .

Q. What machine learning approaches optimize dofetilide dosing protocols to reduce toxicity risks?

Apply reinforcement learning to historical dosing data (e.g., starting dose, ECG trends, comorbidities) to predict successful initiation. Cluster analysis (e.g., 8 patient subgroups) can identify high-risk profiles, such as those with coronary artery disease or dose adjustments during loading .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve translational research?

Develop compartmental models integrating plasma concentration data (from HPLC) with ECG-derived QT intervals. Validate against clinical trial datasets to predict exposure-response relationships and interpatient variability, particularly in renal-impaired populations .

Q. What biomarkers predict this compound-induced cardiotoxicity in heterogeneous populations?

Combine ECG biomarkers (e.g., QTc dispersion, T-wave morphology) with serum biomarkers (e.g., miR-133a for myocardial injury). Genotype patients for hERG polymorphisms (e.g., KCNH2 variants) to stratify arrhythmia risk .

Q. How do institution-specific protocols impact clinical trial outcomes for atrial fibrillation management?

Retrospective cohort studies (e.g., pre-/post-protocol implementation) can evaluate metrics like hospital stay duration and successful cardioversion rates. Standardize variables such as renal function thresholds, telemetry duration, and dose-adjustment criteria to reduce confounding .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., electrophysiology + calcium imaging) and meta-analyses of clinical trials .
  • Experimental Design : Include positive controls (e.g., other hERG blockers) and negative controls (e.g., NCX inhibitors) to isolate mechanisms .
  • Literature Review : Prioritize peer-reviewed studies over non-academic sources; use Boolean searches (e.g., "dofetilide AND hERG NOT review") in PubMed/Scopus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.